N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound notable for its quinoxaline core structure, which is a type of heterocyclic compound. This compound is recognized for its potential applications in medicinal chemistry, particularly in developing therapeutic agents due to its unique structural features and biological activities. The molecular formula for this compound is with a molecular weight of approximately 348.41 g/mol .
This compound can be classified within the broader category of quinoxaline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. It is often synthesized for research purposes and has garnered interest in various scientific studies focusing on its pharmacological effects.
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide typically involves several key steps:
These reactions require careful control of conditions such as temperature and pH to ensure high yield and purity of the desired compound .
The molecular structure of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide can be described using various chemical representation formats:
InChI=1S/C19H20N6O/c26-18(17-13-22-15-4-1-2-5-16(15)24-17)23-12-14-6-10-25(11-7-14)19-20-8-3-9-21-19/h1-5,8-9,13-14H,6-7,10-12H2,(H,23,26)
ATOPNLKAEFJVKU-UHFFFAOYSA-N
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CC=N4
These representations highlight the compound's complexity and provide insights into its potential interactions with biological targets .
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide may undergo several chemical reactions based on its functional groups:
These reactions are essential for exploring modifications that could enhance the compound's therapeutic properties .
The mechanism of action for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is not fully elucidated but is believed to involve interactions with specific biochemical pathways:
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide exhibits several notable physical and chemical properties:
These properties are crucial for evaluating the compound's suitability for various applications in scientific research .
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide has potential applications in several scientific fields:
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7